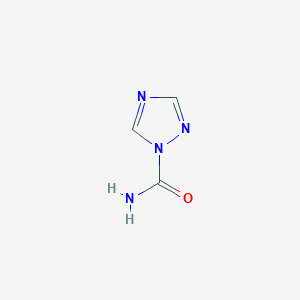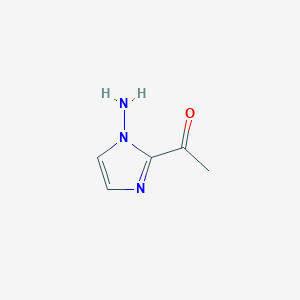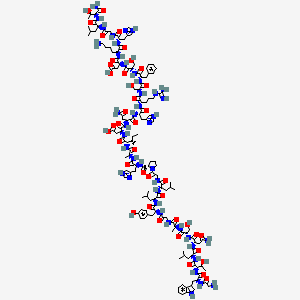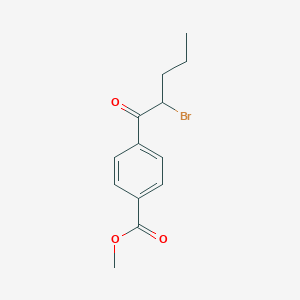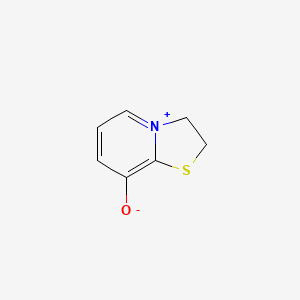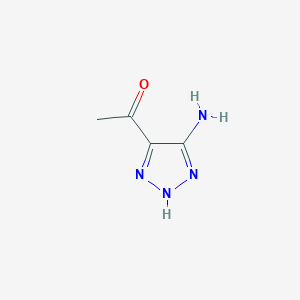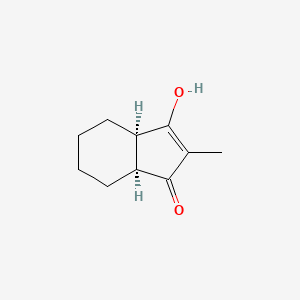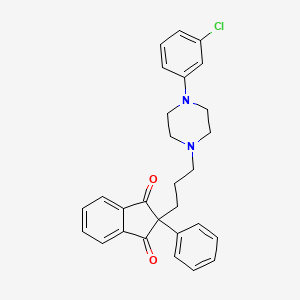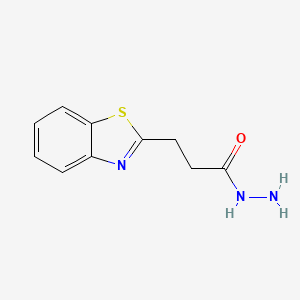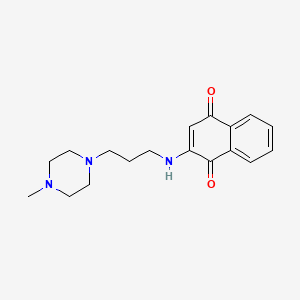
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . Naphthoquinones are characterized by their quinoid structure, which is responsible for their redox properties and ability to participate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives typically involves the oxidation of naphthalene or its derivatives. One common method is the oxidation of naphthalene using chromium trioxide in acetic acid or sulfuric acid . Another method involves the use of cerium compounds as oxidizing agents, which can yield high amounts of the desired product .
This can be achieved through nucleophilic substitution reactions where the amino group is introduced under controlled conditions .
Industrial Production Methods
Industrial production of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The use of vanadium oxide as a catalyst ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
1,4-Naphthoquinone derivatives undergo various types of chemical reactions, including:
Oxidation: Naphthoquinones can be oxidized to form more complex quinone structures.
Reduction: They can be reduced to form hydroquinones, which are important intermediates in many chemical processes.
Substitution: Naphthoquinones can undergo nucleophilic substitution reactions where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, cerium compounds, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and complex quinone derivatives .
科学研究应用
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- has several scientific research applications:
作用机制
The mechanism of action of 1,4-naphthoquinone derivatives involves their ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to various biological effects . The compound can also interact with specific molecular targets, such as protein tyrosine phosphatases and receptor tyrosine kinases, modulating their activity and affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone used as a coagulant and in the synthesis of vitamins K1 and K2.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic properties.
Plumbagin: A natural naphthoquinone with anti-cancer and anti-inflammatory activities.
Uniqueness
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones . Its ability to interact with specific molecular targets and generate ROS makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
38528-40-4 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-[3-(4-methylpiperazin-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H23N3O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-17(22)14-5-2-3-6-15(14)18(16)23/h2-3,5-6,13,19H,4,7-12H2,1H3 |
InChI 键 |
XVOWQUMVQNCAGK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


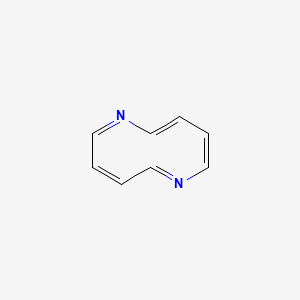
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
